Methyl4-fluoro-2-formyl-5-methylbenzoate
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Overview
Description
Methyl 4-fluoro-2-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, featuring a formyl group, a fluorine atom, and a methyl ester group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-2-formyl-5-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for methyl 4-fluoro-2-formyl-5-methylbenzoate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: 4-fluoro-2-carboxy-5-methylbenzoic acid.
Reduction: Methyl 4-fluoro-2-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-formyl-5-methylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-formyl-5-methylbenzoate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activities . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target by participating in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Methyl 4-fluoro-2-formyl-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-fluoro-2-methylbenzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 4-fluoro-2-formylbenzoate: Lacks the methyl group, which can influence its physical and chemical properties.
Methyl 2-fluoro-4-formyl-5-methylbenzoate: Has a different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 4-fluoro-2-formyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |
InChI Key |
SPRWGVDYWZYFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)C(=O)OC |
Origin of Product |
United States |
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